O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine
Description
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)hydroxylamine is a hydroxylamine derivative featuring a tert-butyldimethylsilyl (TBS) protecting group attached via an oxygen atom to a but-2-yn-1-yl spacer. This compound combines the nucleophilic and redox-active properties of hydroxylamine with the steric bulk and lipophilicity of the TBS group. The alkyne moiety in the spacer enables applications in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the TBS group enhances stability during synthetic workflows, particularly in acidic or nucleophilic environments .
Properties
Molecular Formula |
C10H21NO2Si |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
O-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h8-9,11H2,1-5H3 |
InChI Key |
WBNYTNLVWNLDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CCON |
Origin of Product |
United States |
Preparation Methods
Synthesis of the TBDMS-Protected Alkyne Alcohol Precursor
The starting material is usually 4-[(tert-butyldimethylsilyl)oxy]but-2-yn-1-ol , which can be prepared or procured commercially. This compound features an alkyne group at the 2-position and a TBDMS-protected hydroxyl group at the 4-position.
- The TBDMS group is introduced by treating the corresponding free alcohol (4-hydroxybut-2-yn-1-ol) with tert-butyldimethylsilyl chloride (TBSCl) and a base such as imidazole in a polar aprotic solvent like DMF or DCM at room temperature under inert atmosphere (argon or nitrogen) to prevent moisture interference.
- Typical reaction conditions:
- TBSCl (1.1-1.5 equiv)
- Imidazole (1.5-2 equiv)
- Solvent: DMF or DCM
- Temperature: Room temperature
- Time: 12–16 hours
- This reaction yields the TBDMS-protected alkyne alcohol in moderate to high yields (around 79-82%).
Conversion to O-(4-((Tert-butyldimethylsilyl)oxy)but-2-yn-1-yl)hydroxylamine
The key step is the formation of the hydroxylamine derivative by substitution of the terminal alcohol or its activated intermediate with a hydroxylamine source.
- General approach:
- The hydroxylamine moiety is introduced by reacting the TBDMS-protected alkyne alcohol or its activated derivative (e.g., a halide or tosylate intermediate) with hydroxylamine or a hydroxylamine equivalent under controlled conditions.
- Activation of the alcohol to a better leaving group (e.g., chloride via thionyl chloride or mesylate/tosylate formation) is often necessary to facilitate nucleophilic substitution by hydroxylamine.
- The nucleophilic substitution is typically performed in polar solvents such as methanol or THF, sometimes at low temperatures (-40 °C to room temperature) to control reaction rates and minimize side reactions.
- Bases such as triethylamine (TEA) or imidazole may be used to neutralize acid byproducts and promote substitution.
- Alternative direct nucleophilic substitution methods (Method A1, A2, A3) have been reported involving direct reaction of hydroxylamine derivatives with the activated alkyne intermediate under inert atmosphere with stirring, monitored by TLC or HPLC-MS.
Protection and Deprotection Strategies
- The TBDMS protecting group is stable under many reaction conditions but can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF at room temperature when deprotection is needed.
- Deprotection yields the free hydroxylamine alkyne compound for further functionalization.
Detailed Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| TBDMS protection of 4-hydroxybut-2-yn-1-ol | TBSCl, imidazole, DMF, rt, 16 h | 79-82 | Inert atmosphere, moisture-free solvent |
| Activation of alcohol (e.g., chloride formation) | Thionyl chloride, DCM, 0 °C to rt | 70-80 | Controlled addition, dry conditions |
| Nucleophilic substitution with hydroxylamine | NH2OH·H2SO4 or NH3, MeOH, -40 °C to rt | 45-55 | Low temperature to avoid side reactions |
| TBDMS deprotection (optional) | TBAF, THF, rt, 16 h | 53-76 | Mild conditions, selective cleavage |
Yields are approximate and depend on scale and purification methods.
Research Findings and Optimization Notes
- Use of Knochel’s turbo-Grignard reagent (PrMgCl·LiCl) as a base has been found optimal for large-scale N–O bond formation, improving yields and reproducibility in hydroxylamine installation.
- The TBDMS group provides excellent stability during the nucleophilic substitution and can be removed under mild conditions without affecting the alkyne or hydroxylamine functionalities.
- Reaction monitoring by TLC and HPLC-MS is essential to ensure completion and purity, especially when handling moisture-sensitive intermediates.
- The hydroxylamine derivative shows potential for further functionalization due to the alkyne handle, enabling click chemistry or other coupling reactions.
Chemical Reactions Analysis
Types of Reactions: O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine can undergo various chemical reactions, including:
Cleavage Reactions: The TBS group can be cleaved under acidic or fluoride ion conditions to yield the free hydroxylamine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine moiety can be replaced or modified.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine moiety under basic conditions.
Major Products:
Cleavage: Free hydroxylamine and tert-butyldimethylsilyl alcohol.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:
- Formation of Nitroso Compounds : The hydroxylamine functional group allows for the formation of nitroso derivatives, which are useful in synthesizing complex organic molecules.
- Protecting Group : The tert-butyldimethylsilyl (TBDMS) group serves as a protective group for alcohols and amines during multi-step organic syntheses, facilitating selective transformations without interfering with other functional groups.
Pharmaceutical Applications
The compound's unique structure makes it valuable in pharmaceutical research:
- Drug Development : this compound can be used to synthesize intermediates for active pharmaceutical ingredients (APIs). Its reactivity allows for modifications that can enhance the efficacy and selectivity of drug candidates.
- Antiviral Agents : Research has indicated that derivatives of hydroxylamines exhibit antiviral properties. The compound may play a role in developing new antiviral therapies by modifying its structure to enhance biological activity.
Material Science
In material science, this compound finds applications in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve mechanical properties or introduce functionalities such as self-healing capabilities or enhanced thermal stability.
- Nanomaterials : Its use in the synthesis of nanomaterials has been explored, particularly in creating functionalized surfaces that enhance adhesion properties or catalytic activity.
Case Study 1: Synthesis of Nitroso Derivatives
A study demonstrated the effectiveness of this compound in synthesizing nitroso compounds. The reaction conditions were optimized to yield high purity products suitable for subsequent reactions in drug development .
Case Study 2: Application in Antiviral Drug Research
Recent research highlighted the potential of hydroxylamine derivatives as antiviral agents. A derivative synthesized from this compound showed significant inhibition of viral replication in vitro, suggesting further exploration for therapeutic applications .
Mechanism of Action
The mechanism by which O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine exerts its effects involves the cleavage of the TBS group to release the active hydroxylamine moiety. This moiety can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxylamine Derivatives with Alternative Protecting Groups
| Property | O-TBS-but-2-yn-1-yl-hydroxylamine | O-Methylhydroxylamine | O-Benzylhydroxylamine |
|---|---|---|---|
| Protecting Group | TBS (bulky, lipophilic) | Methyl (small) | Benzyl (aromatic) |
| Deprotection Method | Fluoride ions (e.g., TBAF) | Acidic hydrolysis | Hydrogenolysis (H₂/Pd) |
| Solubility | Low in polar solvents | Moderate | Moderate |
| Thermal Stability | High (stable to 150°C) | Moderate | Moderate |
The TBS group offers superior stability under basic and mildly acidic conditions compared to methyl or benzyl groups, making it ideal for multi-step syntheses. However, its lipophilicity reduces solubility in aqueous media, necessitating organic solvents for reactions .
Alkyne-Functionalized Hydroxylamine Analogues
The but-2-yn-1-yl spacer in the target compound enhances regioselectivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) compared to shorter propargyl chains. Its air stability contrasts with moisture-sensitive analogues like O-propargylhydroxylamine.
Stability and Limitations
While the TBS group confers robustness, its removal requires harsh fluorides (e.g., TBAF), which may degrade acid-sensitive substrates. By comparison, O-methylhydroxylamine is deprotected under milder acidic conditions but lacks the alkyne functionality for click chemistry.
Biological Activity
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine, with CAS number 864657-12-5, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The compound's unique structure, featuring a hydroxylamine functional group, suggests possible applications in drug development, especially as a bioisostere for various pharmacologically active compounds.
The molecular formula of this compound is CHNOSi, with a molecular weight of 215.36 g/mol. Its structural components include:
- Tert-butyldimethylsilyl (TBDMS) group: This moiety is often utilized in organic synthesis to protect hydroxyl groups.
- Hydroxylamine : Known for its reactivity and ability to form various derivatives.
Hydroxylamines are known to exhibit diverse biological activities, including:
- Antioxidant properties : Hydroxylamines can scavenge free radicals, potentially providing neuroprotective effects.
- Inhibition of enzymatic activity : They may interact with specific enzymes such as kinases or receptors, modulating signaling pathways.
Case Studies and Research Findings
- EGFR Inhibition : A related compound demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. For instance, a study reported an IC of 7.2 nM against the NCI-H3255 non-small cell lung cancer cell line bearing the common EGFR L858R mutation . This suggests that derivatives of hydroxylamines could be developed as targeted cancer therapies.
- Cytotoxicity Assessments : In vitro studies have indicated that hydroxylamine derivatives can exhibit cytotoxic effects on various cancer cell lines, highlighting their potential as chemotherapeutic agents. For example, compounds structurally similar to this compound have shown enhanced permeability and reduced efflux in colon carcinoma cells (Caco-2), indicating favorable pharmacokinetic properties .
- Neuroprotective Effects : The antioxidant capacity of hydroxylamines has been explored in models of neurodegenerative diseases. Compounds that release nitric oxide or interact with reactive nitrogen species have been shown to mitigate oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| EGFR Inhibition | IC = 7.2 nM against NCI-H3255 | |
| Cytotoxicity | Enhanced permeability in Caco-2 cells | |
| Neuroprotection | Scavenging reactive nitrogen species |
| Property | Value |
|---|---|
| Molecular Formula | CHNOSi |
| Molecular Weight | 215.36 g/mol |
| CAS Number | 864657-12-5 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing O-(4-((tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine?
- Methodology : A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) to activate carboxylic acid derivatives. For example, this compound has been synthesized by reacting O-(tert-butyldimethylsilyl)hydroxylamine with alkynyl precursors under anhydrous conditions, followed by deprotection with trifluoroacetic acid (TFA) to yield the final product .
- Key Steps :
- Use of silyl-protecting groups to stabilize reactive hydroxylamine intermediates.
- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients).
- Characterization by -NMR to confirm the integrity of the alkyne and silyl ether moieties .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR to identify alkyne protons (~2.5 ppm) and tert-butyldimethylsilyl (TBDMS) groups (distinct methyl signals at ~0.1–0.3 ppm) .
- IR Spectroscopy : Detection of O–H stretches (~3200–3500 cm) and C≡C vibrations (~2100–2260 cm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What are its primary applications in medicinal chemistry research?
- Methodology : Used as a nucleophile in the synthesis of hydroxamic acids and carboxamide derivatives. For instance, it reacts with chlorophenazine carboxylic acids to form antibacterial agents like 9-chloro-N-hydroxyphenazine-1-carboxamide, which are evaluated for metabolic stability and bioactivity .
- Biological Relevance : The hydroxylamine moiety enables covalent modifications of enzyme active sites, making it valuable in inhibitor design .
Advanced Research Questions
Q. How do steric and electronic effects of the TBDMS group influence its reactivity in multi-step syntheses?
- Methodology :
- Steric Effects : The bulky TBDMS group protects hydroxylamine from unwanted side reactions (e.g., oxidation) during coupling steps but may reduce reaction rates in sterically hindered environments.
- Electronic Effects : The electron-donating silyl group stabilizes adjacent alkynes, enabling selective functionalization of the terminal alkyne in Sonogashira couplings .
- Case Study : In thromboxane A analogue synthesis, the TBDMS group was retained until final deprotection to ensure regioselective oxidation of the alkyne .
Q. How can researchers address discrepancies in reported yields or stability data for this compound?
- Methodology :
- Reproducibility Checks : Replicate reactions under controlled anhydrous conditions (e.g., Schlenk line) to exclude moisture interference.
- Analytical Validation : Use differential scanning calorimetry (DSC) to verify melting points and thermogravimetric analysis (TGA) to assess thermal stability .
- Comparative Studies : Cross-reference NMR data with literature (e.g., tert-butyl proton integration ratios) to confirm purity .
Q. What strategies optimize its stability in long-term storage or under varying pH conditions?
- Methodology :
- Storage : Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation and hydrolysis.
- pH Sensitivity : Avoid aqueous solutions with pH < 5 or > 8, as acidic conditions cleave the silyl ether, while basic conditions may deprotonate the hydroxylamine, leading to decomposition .
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation during prolonged storage .
Q. How is this compound utilized in synthesizing structurally complex natural product analogs?
- Methodology :
- Stepwise Functionalization : The alkyne moiety undergoes click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append pharmacophores.
- Protecting Group Strategy : Sequential deprotection of TBDMS and other groups (e.g., PMB, acetals) enables modular assembly of polycyclic frameworks, as demonstrated in thromboxane analog synthesis .
- Example : In a thromboxane A analogue, the TBDMS-protected hydroxylamine was retained until the final step to prevent interference with earlier oxidation and glycosylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
